B1578536 Nigrocin-2SCb

Nigrocin-2SCb

Cat. No.: B1578536
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-2SCb is a synthetic antimicrobial peptide (AMP) with a broad spectrum of potent activity against microorganisms, making it a valuable tool for research into novel anti-infective agents . This linear, cationic peptide, with the sequence GILSGVLGMGKKIVCGLSGLC, consists of 21 amino acids and is characterized by a C-terminal structural motif known as the "Rana box," which contributes to its structural stability . Originally identified in the skin secretions of Asian frogs (genus Odorrana ), this compound is part of the innate immune defense system of amphibians . Its primary mechanism of action is believed to involve disrupting microbial cell membranes, a mode that poses a significant barrier for pathogens to develop resistance compared to conventional antibiotics . Research indicates that modifications to the "Rana box" can significantly enhance its potency and broaden its efficacy against multiple bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), while also reducing associated toxicities . This compound is supplied as a lyophilized powder and should be stored at or below -20°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

bioactivity

Antimicrobial

sequence

GILSGVLGMGKKIVCGLSGLC

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation of Nigrocin 2scb

Methodologies for Peptide Isolation from Biological Matrices

The isolation and characterization of peptides like Nigrocin-2SCb from complex biological sources, such as amphibian skin secretions, necessitate sophisticated analytical techniques capable of separating and identifying individual molecules with high precision. researchgate.nettudelft.nl

The initial step in isolating this compound involves the fractionation of the crude skin secretion. High-Resolution Chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UPLC), are instrumental in this process. researchgate.netnih.gov In this method, the complex mixture of peptides is passed through a chromatography column under high pressure. Peptides are separated based on their physicochemical properties, such as hydrophobicity, as they interact with the stationary phase of the column. A gradient of an organic solvent is typically used to elute the peptides, with different peptides emerging from the column at distinct retention times. This allows for the separation of the complex peptidome into numerous, less complex fractions, which is a critical prerequisite for detailed structural analysis. tudelft.nl

Following chromatographic separation, the fractions are analyzed using tandem mass spectrometry (MS/MS). researchgate.netnih.gov This technique is central to determining the primary structure of the isolated peptides. The process, often referred to as de novo sequencing, involves several steps. First, the mass-to-charge ratio (m/z) of the intact peptide is precisely measured. nih.gov The peptide ion is then selected and fragmented within the mass spectrometer, breaking the peptide bonds to produce a series of smaller fragment ions (typically b- and y-ions). nih.gov By analyzing the mass differences between these consecutive fragment ions, the amino acid sequence can be deduced from the ground up without prior genetic information. nih.govresearchgate.net The integration of UPLC with MS/MS (UPLC/MS/MS) provides a continuous and rapid workflow for the structural characterization of novel peptides from natural sources. researchgate.netnih.gov

This integrated strategy, which combines 'shotgun' cloning of precursor-encoding cDNAs with the direct sequencing of the mature peptides via MS/MS, has been successfully applied to elucidate the structures of numerous nigrocin-2 (B1578548) homologues. researchgate.netkuleuven.becapes.gov.br

High-Resolution Chromatographic Techniques

Primary Structural Analysis of this compound

The primary structure, consisting of the amino acid sequence and any modifications, defines the fundamental properties of the peptide.

Through the application of the methodologies described above, the complete amino acid sequence of this compound has been determined.

PropertyDetails
Compound Name This compound
Amino Acid Sequence GILSGVLGMGKKIVCGLSGLC
Source Organism Odorrana schmackeri

Table 1: Primary Amino Acid Sequence of this compound. The sequence is presented using the standard one-letter code for amino acids.

Many antimicrobial peptides undergo post-translational modifications (PTMs), which are crucial for their structure and function. researchgate.netbiocompare.com The Nigrocin-2 family of peptides, including this compound, is characterized by a significant PTM: the formation of an intramolecular disulfide bridge. longdom.orgmdpi.com This covalent bond forms between the thiol groups of two cysteine (Cys) residues within the peptide chain. mdpi.com

In this compound, the cysteine residues are located at positions 15 and 21 of the 21-amino-acid chain. The formation of a disulfide bond between Cys15 and Cys21 creates a C-terminal heptapeptide (B1575542) loop (-CGLSGLC). This cyclic structure is a hallmark feature of many peptides isolated from Ranid frogs and is often referred to as the "Rana box". longdom.orgmdpi.com

The presence of disulfide bonds can be confirmed using mass spectrometry. A common method involves comparing the mass of the native peptide with the mass of the peptide after treatment with a reducing agent, such as dithiothreitol (B142953) (DTT). The reducing agent breaks the disulfide bond, resulting in a mass increase of 2 Da, which is readily detectable by MS. tudelft.nl

Amino Acid Sequence Determination

Comparative Structural Analysis with Nigrocin-2 Homologues and Related AMPs

This compound belongs to a diverse family of peptides that share a common structural framework but exhibit variations in their amino acid sequences. Analysis shows that Nigrocin-2 peptides have low sequence homology with other known antimicrobial peptide families, establishing them as a distinct group. nih.gov However, they share high homology amongst themselves.

A key structural feature of the Nigrocin-2 family is the absence of proline residues, which distinguishes them from some other AMPs. researchgate.net Structurally, they adopt an amphipathic alpha-helical conformation, particularly in membrane-mimicking environments, which is a common trait for membrane-disrupting AMPs. nih.govnih.gov

The table below provides a comparative look at the primary structures of this compound and several of its known homologues.

Peptide NameAmino Acid SequenceSource Organism
This compound GILSGVLGMGKK IVC GLSGLC Odorrana schmackeri
Nigrocin-2SCaGILSGILGAGK SLVC GLSGLC Odorrana schmackeri
Nigrocin-2SCcGILSNVLGMGKK IVC GLSGLC Odorrana schmackeri
Nigrocin-2LVaGLLSKVLGVGKK VLC GVSGLC Odorrana livida
Nigrocin-2VBSILSGNFGVGKK IVC GLSGLC Odorrana versabilis
Nigrocin-2HJGLLSKVLGVGKK VLC GVSGLC Odorrana hejiangensis
Nigrocin-2GLLGKILGVGK HIVC GLSGLC Pelophylax nigromaculatus

Table 2: Comparative Amino Acid Sequences of this compound and Its Homologues. Conserved cysteine residues forming the "Rana box" are highlighted in bold. Variations in other amino acid positions contribute to the diversity within the peptide family. researchgate.netlongdom.org

Biosynthetic Pathways and Molecular Genetics of Nigrocin 2scb

Gene Cloning and Precursor Characterization

The genetic basis for Nigrocin-2SCb production lies in the nig-2 gene. Through the technique of "shotgun" cloning of cDNA from the skin secretions of Odorrana schmackeri, researchers have successfully identified and sequenced the mRNA that encodes the precursor of this compound. researchgate.net The nucleotide sequence for the Odorrana schmackeri mRNA for the nigrosin-2Sb precursor (nig-2 gene) has been submitted to the NCBI database, providing a foundational resource for its genetic characterization. researchgate.net

Like other amphibian antimicrobial peptides, this compound is synthesized as a larger precursor protein, often referred to as a prepropeptide. mdpi.com This precursor has a tripartite structure, which is a common organizational feature for such peptides. mdpi.com It consists of:

An N-terminal signal sequence: This initial segment directs the nascent polypeptide chain to the endoplasmic reticulum for secretion.

An acidic pro-region: Following the signal peptide, this spacer region is rich in acidic amino acid residues like glutamic and aspartic acid. mdpi.com

The C-terminal mature peptide: This is the final, biologically active this compound sequence. mdpi.com

A representative structure of a nigrocin precursor, based on the closely related Nigrocin-2ISb from Odorrana ishikawae, is detailed in the UniProt database (Accession: F1T157). uniprot.org This precursor architecture is highly conserved among the nigrocin family and other amphibian antimicrobial peptides.

Table 1: Characteristics of the Nigrocin-2ISb Precursor Protein (a representative nigrocin)

FeaturePosition (Amino Acid Residues)Description
Signal Peptide1-22Directs the protein for secretion.
Propeptide23-43Acidic spacer region, removed during maturation.
Mature Peptide46-66The final, active Nigrocin-2ISb sequence.

Data sourced from UniProt entry F1T157 for Nigrocin-2ISb from Odorrana ishikawae. uniprot.org

Enzymatic Processing and Maturation of this compound

The transformation of the inactive precursor protein into the potent antimicrobial peptide this compound is a critical step that involves precise enzymatic processing. This maturation process primarily relies on the action of endoproteases that recognize and cleave specific sites within the precursor.

The cleavage site that liberates the mature peptide from the pro-region is typically marked by a pair of basic amino acid residues, most commonly Lys-Arg. researchgate.net This dibasic motif is a well-established recognition site for a class of enzymes known as proprotein convertases, which are serine proteases. While the specific endoproteases responsible for the maturation of this compound in Odorrana schmackeri have not been definitively identified, studies on other amphibian skin secretions have revealed the presence of various peptidases. researchgate.netresearchgate.net These enzymes are co-secreted with the peptide precursors into the granular glands of the skin. mdpi.com

The maturation of this compound can be summarized in the following key steps:

Signal Peptide Cleavage: The N-terminal signal peptide is cleaved off as the precursor protein enters the secretory pathway.

Propeptide Excision: Endoproteases recognize and cleave at the C-terminal side of the dibasic cleavage site (e.g., Lys-Arg) located between the acidic pro-region and the mature peptide sequence. researchgate.net This releases the mature this compound peptide.

Post-translational Modifications: While the primary structure of this compound is defined by its amino acid sequence (GILSGVLGMGKKIVCGLSGLC), other post-translational modifications can occur in amphibian antimicrobial peptides, such as C-terminal amidation, which can enhance stability and activity. However, specific modifications for this compound beyond the disulfide bond are not extensively documented.

Expression Patterns and Regulation of this compound Biosynthesis

The expression of the nig-2 gene and the subsequent biosynthesis of this compound are tightly regulated processes, ensuring that the peptide is produced when needed for defense against pathogens. The skin's granular glands are the primary site of synthesis and storage of these antimicrobial peptides. nih.gov

The regulation of antimicrobial peptide gene expression in amphibians is known to be influenced by various factors:

Environmental Stimuli: Exposure to pathogens, such as bacteria, or their components like lipopolysaccharide (LPS), can trigger a significant upregulation in the transcription of antimicrobial peptide genes. researchgate.net

Transcription Factors: The promoter regions of many amphibian antimicrobial peptide genes contain binding sites for transcription factors. Notably, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family of transcription factors plays a crucial role in activating gene expression in response to infection or injury. researchgate.netresearchgate.net

Hormonal Control: Glucocorticoids have been shown to inhibit the transcription of genes encoding antimicrobial peptides in some frog species. researchgate.net

While specific studies on the regulation of the nig-2 gene in Odorrana schmackeri are limited, the general mechanisms observed in other amphibians provide a strong framework for understanding how this compound biosynthesis is controlled. It is likely that the expression of this compound is inducible and responsive to the presence of microbial threats in the frog's environment, forming a key part of its adaptive innate immune response.

Biological Activities and Pharmacological Insights of Nigrocin 2scb

In Vitro Antimicrobial Efficacy

The antimicrobial potential of Nigrocin-2SCb and its related peptides has been evaluated through various in vitro studies. These laboratory-based assessments are fundamental in determining the spectrum and potency of a compound's antimicrobial action before it can be considered for further development. mdpi.com The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. researchgate.net

The nigrocin-2 (B1578548) family of peptides, to which this compound belongs, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov While specific MIC values for this compound against a wide range of bacteria are not extensively detailed in publicly available literature, the activity of closely related nigrocin-2 peptides provides significant insight into its potential efficacy. For instance, a related peptide, Nigrocin-2GRb, has shown considerable efficacy against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. nih.gov Studies on the broader nigrocin-1 and -2 families confirm similar activity profiles against both types of bacteria, suggesting that this compound likely shares these characteristics. nih.gov

Table 1: Representative Antimicrobial Activity of a Nigrocin-2 Family Peptide

Microorganism Type MIC (µM)
Escherichia coli Gram-negative 3
Staphylococcus aureus Gram-positive 12.5

Data presented is for the related peptide Nigrocin-2GRb, indicating the potential activity spectrum of the Nigrocin-2 family. nih.gov

In addition to antibacterial action, the nigrocin-2 family of peptides exhibits antifungal properties. nih.gov The common opportunistic yeast, Candida albicans, is a frequent target in the evaluation of antifungal agents. nih.govresearchgate.net The related peptide, Nigrocin-2GRb, has been shown to be effective against C. albicans. nih.gov This suggests that this compound may also possess the ability to inhibit the growth of pathogenic yeasts, a crucial attribute for a broad-spectrum antimicrobial agent. nih.govnih.gov

Table 2: Representative Antifungal Activity of a Nigrocin-2 Family Peptide

Microorganism Type MIC (µM)
Candida albicans Yeast 50

Data presented is for the related peptide Nigrocin-2GRb, indicating the potential activity spectrum of the Nigrocin-2 family. nih.gov

Antifungal Properties and Yeast Inhibition

In Vivo Preclinical Antimicrobial Studies

Following promising in vitro results, preclinical in vivo studies are a critical next step in the evaluation of a new antimicrobial compound. ebi.ac.ukmdpi.com These studies utilize animal models to assess the efficacy and behavior of the drug within a living organism, providing data that is essential before any consideration for human trials. mdpi.commdpi.com Currently, specific in vivo preclinical studies for this compound have not been detailed in the reviewed scientific literature. The following sections describe the general framework and objectives of such studies as they would apply to a novel antimicrobial peptide.

Evaluation in Translational Preclinical Models

This compound is an antimicrobial peptide (AMP) that belongs to the nigrocin-2 family, originally isolated from the skin secretions of Asian ranid frogs such as Odorrana schmackeri. researchgate.netlongdom.org The evaluation of this compound and its related peptides has primarily been conducted through in vitro studies to determine their spectrum of antimicrobial activity. These foundational preclinical assessments are crucial for understanding the potential of these peptides as therapeutic agents.

While specific translational preclinical model studies for this compound are not extensively detailed in current literature, the evaluation of the broader nigrocin-2 family provides significant insights. These peptides have demonstrated potent, broad-spectrum growth inhibition against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net For instance, studies on nigrocin-2 peptides show effective minimum inhibitory concentrations (MIC) against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. researchgate.net The activity of these peptides, including this compound, is a key focus of research, with synthetic replicates being used to confirm their antimicrobial properties. researchgate.net Although these are early-stage evaluations, they form the basis for any future development in more complex preclinical models.

Table 1: Selected Nigrocin-2 Peptides and Their Origins

Peptide Name Amino Acid Sequence Originating Species Citation
Nigrocin-2SCa GILSGILGAGKSLVCGLSGLC Odorrana schmackeri researchgate.net
This compound GILSGVLGMGKKIVCGLSGLC Odorrana schmackeri researchgate.net
Nigrocin-2SCc GILSNVLGMGKKIVCGLSGLC Odorrana schmackeri researchgate.net
Nigrocin-2GRa GLLSGILGAGKHIVCGLSGLC Odorrana grahami researchgate.net
Nigrocin-2GRb GLFGKILGVGKKVLCGLSGMC Odorrana grahami researchgate.net
Nigrocin-2LVa GLLSKVLGVGKKVLCGVSGLC Odorrana livida researchgate.net
Nigrocin-2VB SILSGNFGVGKKIVCGLSGLC Odorrana versabilis researchgate.net
Nigrocin-2HJ GLLSKVLGVGKKVLCGVSGLC Odorrana hejiangensis researchgate.net

Mechanisms of Action in Biological Systems

The therapeutic potential of antimicrobial peptides like this compound is rooted in their specific and efficient mechanisms of action against pathogenic microbes. imrpress.com

The primary mechanism of action for this compound, like most frog skin AMPs, involves direct interaction with and disruption of the microbial cell membrane. researchgate.netimrpress.com These peptides are typically cationic, a feature conferred by the presence of basic amino acid residues such as lysine (B10760008). researchgate.net This positive charge facilitates an initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids (B1166683). imrpress.com

Upon reaching the membrane surface, this compound is believed to adopt an amphipathic alpha-helical structure, which allows it to insert into the lipid bilayer. longdom.orgimrpress.com This insertion process is thought to lead to the formation of pores or channels, a mechanism described as the "toroidal pore" model for some AMPs. imrpress.com This permeabilization of the membrane disrupts the cell's integrity, leading to the leakage of essential intracellular contents and ultimately, cell death. researchgate.netimrpress.com Microscopy studies of related nigrocin peptides have observed this disruption of the cell wall and membrane. researchgate.net This mode of action, which targets the fundamental structure of the membrane rather than a specific protein receptor, is considered less likely to induce microbial resistance. researchgate.net

Beyond membrane permeabilization, there is growing evidence that AMPs, once internalized, can interfere with vital intracellular processes. imrpress.com After crossing the compromised cell membrane, peptides like this compound may interact with various intracellular targets. researchgate.netimrpress.com The precise targets for the nigrocin family are not yet fully elucidated, but the general proposed mechanisms for AMPs include the impairment of anabolic processes necessary for cell survival. researchgate.net

By binding to nucleic acids (DNA and RNA) or inhibiting key enzymes involved in metabolic pathways, these peptides can halt cellular functions such as protein synthesis and DNA replication. imrpress.com This disruption of key intracellular processes contributes to the rapid and potent microbicidal effect observed with many frog-derived AMPs. imrpress.com However, specific research detailing the intracellular molecular targets of this compound itself remains an area for further investigation.

The ability of bacteria to form biofilms—structured communities of cells embedded in a self-produced matrix—is a major factor in antibiotic resistance and persistent infections. frontiersin.orgijcmas.com A critical aspect of developing new antimicrobial agents is their ability to prevent or disrupt these biofilms. frontiersin.org While biofilm inhibition is a key therapeutic strategy, specific research on the activity of this compound against bacterial biofilms is not yet available in the reviewed literature.

Generally, the mechanisms by which antimicrobial agents inhibit biofilms can include preventing the initial attachment of bacteria to surfaces, interfering with the signaling pathways (like quorum sensing) that regulate biofilm formation, or disrupting the integrity of the mature biofilm matrix. frontiersin.orgresearchgate.net Given that the primary mechanism of this compound is membrane disruption, it is plausible that it could be effective against the planktonic (free-floating) bacteria necessary for establishing a biofilm. However, dedicated studies are required to determine if this compound can inhibit biofilm formation or eradicate established biofilms of clinically relevant pathogens.

Structure Activity Relationship Sar Studies and Rational Design of Nigrocin 2scb Analogues

Impact of Amino Acid Substitutions on Biological Activity

The biological activity of Nigrocin-2SCb and its related peptides is highly sensitive to amino acid substitutions. By comparing the sequences and antimicrobial efficacy of different Nigrocin-2 (B1578548) variants isolated from various frog species, researchers can deduce the importance of specific residues. researchgate.net

Key research findings indicate that cationicity, which is the net positive charge of the peptide, plays a pivotal role in antimicrobial potency. This is exemplified by comparing this compound with its analogue Nigrocin-2GRb (GLFGKILGVGKKVLCGLSGMC). Nigrocin-2GRb contains three positively charged lysine (B10760008) (K) residues, one more than this compound's two. This increased cationicity in Nigrocin-2GRb is correlated with a significantly greater efficacy against microorganisms, as shown by its lower Minimum Inhibitory Concentration (MIC) values against E. coli (3 µM) and S. aureus (12.5 µM). researchgate.net

Substitutions are not limited to charged residues. The differences between this compound (GILSGVLGMGKKIVCGLSGLC) and its close analogues Nigrocin-2SCa (GILSGILGAGKSLVCGLSGLC) and Nigrocin-2SCc (GILSNVLGMGKKIVCGLSGLC) also provide insight. researchgate.netlongdom.org These substitutions primarily alter the hydrophobicity and steric properties of the peptide, which can influence how the peptide interacts with and inserts into the microbial membrane.

Peptide NameAmino Acid SequenceKey Substitutions vs. This compoundMIC vs. E. coli (μM)MIC vs. S. aureus (μM)MIC vs. C. albicans (μM)
This compoundGILSGVLGMGKKIVCGLSGLCReferenceN/AN/AN/A
Nigrocin-2SCaGILSGILGAGKSLVCGLSGLCV6I, V8A, M9G, K11S, K12L, I13VN/AN/AN/A
Nigrocin-2SCcGILSNVLGMGKKIVCGLSGLCS4N, G7NN/AN/AN/A
Nigrocin-2GRbGLFGKILGVGKKVLCGLSGMCI2L, S4F, G5K, V6I, L8V, M10K, I13V, G16S, L19M312.550

Data for MIC values are based on available research findings. researchgate.net N/A indicates data not available in the searched sources.

Design and Synthesis of this compound Derivatives with Enhanced Efficacy

The rational design of novel antimicrobial agents often builds upon natural scaffolds like this compound. Research into this family has relied on the chemical synthesis of replicates of the naturally occurring peptides to confirm their structure and evaluate their biological activity. researchgate.net

The process involves:

Identifying Natural Analogues : Researchers identify multiple forms of Nigrocin-2 from the skin secretions of various frog species, such as Odorrana schmackeri and Odorrana grahami. researchgate.net

Solid-Phase Peptide Synthesis : These identified sequences, including this compound and its variants, are then synthesized in the laboratory. This allows for the production of pure peptides in quantities sufficient for detailed biological and structural analysis.

Comparative Analysis : The synthetic peptides are tested for their antimicrobial activity. The comparison between analogues, such as the finding that the three-lysine Nigrocin-2GRb is more potent than the two-lysine this compound, provides a clear design principle: increasing cationicity can enhance efficacy. researchgate.net

This strategy, which uses natural diversity as a blueprint for synthesis and testing, is a foundational step in rational drug design. Future work could involve creating non-natural derivatives, for example, by substituting specific amino acids with non-proteinogenic ones or by altering the spacing of the lysine residues to optimize the amphipathic structure and further enhance antimicrobial potency while minimizing toxicity.

Conformational Studies and Their Correlation with Biological Activity

The biological function of this compound is intrinsically linked to its three-dimensional structure, or conformation. Conformational studies using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have been performed on the Nigrocin-2 family to understand their structure in different environments. researchgate.net

Research has revealed that in an aqueous solution, Nigrocin-2 peptides tend to exist in a random, unstructured coil. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE)/water solutions or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. In these environments, the peptides adopt a predominantly alpha-helical structure. researchgate.net

This conformational flexibility is key to their mechanism of action:

The unstructured state in the aqueous phase allows the peptide to travel to the target cell without aggregating.

Upon encountering a bacterial membrane, the peptide folds into an amphipathic alpha-helix.

This folded structure allows the hydrophobic face to insert into the lipid core of the membrane, while the cationic face interacts with phospholipid head groups. This process disrupts membrane integrity, leading to pore formation and leakage of cellular contents, ultimately killing the microbe. imrpress.comfrontiersin.org

Therefore, the ability of this compound to transition from a random coil to a stable alpha-helix upon interacting with a microbial membrane is directly correlated with its antimicrobial function.

Advanced Synthetic Methodologies for Nigrocin 2scb and Its Analogues

Solution-Phase Synthesis Approaches

While SPPS is dominant for initial peptide assembly, solution-phase synthesis, also known as Liquid-Phase Peptide Synthesis (LPPS), offers advantages for large-scale production and for creating specific peptide fragments. bachem.comcambrex.com A key strategy for complex peptides like Nigrocin-2SCb is the convergent synthesis approach. slideshare.netaiche.org This method involves synthesizing several smaller peptide fragments via SPPS, which are then purified and joined together (condensed) in solution. aiche.org

A hypothetical convergent strategy for this compound could involve the synthesis of two or three fragments:

Fragment A: GILSGVLGMG-COOH

Fragment B: H-KKIVCGLSGLC-COOH

These fragments would be prepared with appropriate C-terminal activation and N-terminal protection to facilitate their coupling in solution. The final step in solution-phase synthesis is macrolactamization, the intramolecular cyclization to form the peptide ring. For this compound, this would typically be followed by oxidative formation of the intramolecular disulfide bond between the two cysteine residues. This cyclization is performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. mdpi.com

Table 2: Comparison of SPPS and Convergent Solution-Phase Synthesis
ParameterLinear SPPSConvergent Solution-Phase Synthesis
ApproachStepwise addition of single amino acids on a solid support. bachem.comCoupling of pre-synthesized peptide fragments in solution. slideshare.netaiche.org
PurificationSingle purification of the final crude product. bachem.comPurification of each fragment and the final product, allowing removal of intermediates. bachem.comcambrex.com
ScalabilityCan be costly and resource-intensive for long peptides due to excess reagents. cambrex.comaiche.orgMore cost-effective and greener for large-scale synthesis. cambrex.comaiche.org
Impurity ProfileProne to deletion sequences that are difficult to separate from the main product. aiche.orgImpurities are often significantly different in size, simplifying purification. aiche.org

Novel Chemical Ligation Techniques for Complex Structures

Chemical ligation techniques are powerful tools for assembling large peptides and proteins from unprotected fragments. Native Chemical Ligation (NCL) is the most prominent of these methods and is particularly well-suited for the synthesis of this compound and its analogues due to the presence of cysteine residues. wikipedia.orgrsc.org

NCL involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine. wikipedia.org The reaction proceeds via a chemoselective transthioesterification, followed by a rapid, spontaneous S-to-N acyl shift that forms a native peptide bond at the ligation site. wikipedia.orgrsc.orgru.nl

For a this compound analogue, a synthetic strategy could ligate a fragment ending in Gly-thioester with a fragment beginning with N-terminal Cys:

Fragment 1: Peptide-Gly-SR (thioester)

Fragment 2: H-Cys-Peptide

The key advantages of NCL are its high specificity and the ability to work with unprotected fragments in aqueous solution at neutral pH, which minimizes side reactions. nih.gov

Advances in this area relevant to this compound synthesis include:

Ligation at Non-Cysteine Sites: For synthesizing analogues where cysteine is replaced, auxiliary-mediated ligation can be used. rsc.orgnih.gov A temporary thiol-containing group is attached to the N-terminal amino acid of a fragment, which facilitates the ligation reaction. The auxiliary is then removed, leaving a native peptide bond.

Desulfurization: After a successful ligation at a cysteine residue, the cysteine can be converted to an alanine (B10760859) through a desulfurization reaction, typically using metal catalysts. nih.gov This expands the possible ligation sites to include alanine, a common amino acid.

Table 3: Overview of Modern Ligation Techniques
TechniqueMechanismBond FormedRelevance to this compound
Native Chemical Ligation (NCL)Reaction between a C-terminal thioester and an N-terminal Cys. wikipedia.orgNative Peptide BondIdeal for joining fragments at its Cys residues. nih.gov
Expressed Protein Ligation (EPL)NCL using a recombinantly produced fragment with a C-terminal thioester.Native Peptide BondCould be used to ligate a synthetic fragment to a larger, recombinantly expressed portion.
Auxiliary-Mediated LigationUse of a removable thiol-containing group to mimic N-terminal Cys. nih.govNative Peptide BondEnables synthesis of analogues where ligation is needed at a non-Cys residue.
Click Chemistry (e.g., CuAAC, SPAAC)Copper-catalyzed or strain-promoted azide-alkyne cycloaddition.Triazole RingAlternative for linking fragments or for cyclization, though forms a non-native bond.

Purification and Characterization of Synthetic this compound

The final, and one of the most critical, stages of synthesis is the purification and characterization of the target peptide to ensure its identity and purity.

Purification: The primary method for purifying crude synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . biotage.comnih.gov This technique separates the desired peptide from a complex mixture of impurities (e.g., deletion sequences, incompletely deprotected peptides, or fragments from side reactions) based on hydrophobicity. nih.gov The crude peptide is loaded onto a C18 column and eluted with a gradient of an organic solvent (typically acetonitrile) in water, usually containing an ion-pairing agent like trifluoroacetic acid (TFA). biotage.comijsra.net For large-scale purification, flash chromatography can be a faster alternative to preparative HPLC. biotage.comnih.gov

Characterization: A suite of analytical techniques is required to unequivocally confirm the structure and purity of the synthetic this compound. ijsra.netresolvemass.cataylorfrancis.com

Mass Spectrometry (MS): This is the gold standard for peptide characterization. resolvemass.ca Electrospray Ionization (ESI-MS) or MALDI-TOF MS is used to determine the precise molecular weight of the peptide, confirming that the correct sequence has been synthesized and cyclized. ijsra.netusp.org

Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the peptide inside the mass spectrometer to confirm the amino acid sequence. usp.orgbiopharmaspec.com

Analytical HPLC: Used to assess the final purity of the peptide, with the goal typically being ≥95% for research applications. nih.gov

Table 4: Key Characterization Techniques for Synthetic this compound
TechniqueInformation ProvidedPrimary Use
Analytical RP-HPLCPurity level and retention time. nih.govPurity Assessment
Mass Spectrometry (MS)Precise molecular weight. ijsra.netresolvemass.caIdentity Confirmation
Tandem MS (MS/MS)Amino acid sequence and post-translational modifications. usp.orgbiopharmaspec.comSequence Verification
NMR Spectroscopy3D structure, folding, and disulfide bond confirmation. usp.orgStructural Elucidation
Amino Acid Analysis (AAA)Relative abundance of constituent amino acids. taylorfrancis.comCompositional Verification

Analytical Methodologies for Research and Characterization of Nigrocin 2scb

Quantitative and Qualitative Detection Methods

The accurate identification and quantification of Nigrocin-2SCb, a peptide sourced from the skin secretions of frogs like Odorrana schmackeri, rely on a combination of high-resolution separation and detection technologies. mdpi.com

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, MALDI-TOF)

Mass spectrometry (MS) is a cornerstone for the characterization of this compound. The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing complex biological mixtures. mdpi.comnih.gov This method allows for both the identification of the peptide based on its mass-to-charge ratio (m/z) and the confirmation of its amino acid sequence through fragmentation analysis. researchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate ions of the peptide for MS analysis. gardp.org For enhanced sensitivity and specificity in quantification, the system can be operated in multiple reaction monitoring (MRM) mode, which isolates a specific precursor ion (the intact peptide) and detects one or more of its unique fragment ions. gardp.orgplos.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another vital tool. It is often used for rapid determination of the peptide's precise molecular weight. frontiersin.org In some applications, MALDI-TOF MS can also be used functionally to detect antimicrobial activity by observing the degradation of a target molecule by a pathogen. nih.gov

Table 1: Representative Parameters for LC-MS/MS Analysis

ParameterTypical Value/SettingPurpose
Ionization ModePositive Electrospray Ionization (ESI+)Generates positively charged ions from the peptide for detection. gardp.org
Capillary Voltage~3.0-5.5 kVOptimizes the ionization process. researchgate.net
Nebulizer Gas Pressure~50 psiAids in the formation of a fine spray of droplets containing the analyte. researchgate.net
Drying Gas Temperature~450°CAssists in solvent evaporation to release analyte ions. researchgate.net
Analysis ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. plos.org

Chromatographic Separation Methods (e.g., UPLC, HPLC)

Prior to mass spectrometric analysis, this compound must be isolated from the complex peptide library of the frog's skin secretion. nih.gov High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard technique for this purpose. More recently, Ultra-High-Performance Liquid Chromatography (UPLC) has been adopted, offering significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and considerably shorter analysis times. researchgate.net

In a typical setup, the peptide mixture is loaded onto a C18 column, and peptides are eluted using a gradient of an organic solvent (like acetonitrile) in an aqueous solution containing an ion-pairing agent (like formic acid). researchgate.netresearchgate.net This process separates the peptides based on their hydrophobicity, allowing for the purification of this compound. nih.gov

Table 2: Example UPLC Conditions for Peptide Separation

ParameterCondition
SystemWaters ACQUITY UPLC
ColumnACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm). researchgate.net
Mobile Phase A0.1% Formic Acid (FA) in Water. researchgate.net
Mobile Phase B0.1% Formic Acid (FA) in Acetonitrile (ACN). researchgate.net
Flow Rate~0.3-0.4 mL/min. researchgate.netresearchgate.net
Column Temperature~35-40°C. researchgate.netresearchgate.net
Detection Wavelength210-214 nm (Peptide bond absorption). researchgate.net

Spectroscopic Analysis (e.g., CD, NMR for conformational studies)

Understanding the three-dimensional structure of this compound is critical to elucidating its mechanism of action. Spectroscopic techniques are indispensable for these conformational studies. Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of peptides. nih.govemerypharma.com CD studies on nigrocin peptides have revealed that they typically adopt an alpha-helical structure, particularly in membrane-mimicking environments such as trifluoroethanol (TFE) solutions or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov

For a detailed, high-resolution 3D structure, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. nih.govemerypharma.com Homonuclear NMR studies can determine the complete solution structure of the peptide, confirming the presence and specific location of structural motifs like amphipathic alpha-helices, which are common in antimicrobial peptides and crucial for their interaction with bacterial membranes. nih.gov

Bioanalytical Assays for Activity Profiling

To characterize the antimicrobial function of this compound, a series of standardized bioanalytical assays are performed. These assays quantify the peptide's effectiveness against various microorganisms.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a peptide's antimicrobial potency. It is defined as the lowest concentration of the antimicrobial agent that visibly inhibits the growth of a microorganism after a specified incubation period. frontiersin.org The Minimum Bactericidal Concentration (MBC) is a complementary value, representing the lowest concentration required to kill 99.9% or more of the initial bacterial inoculum. asm.org An agent is generally considered bactericidal if the MBC is no more than four times its MIC. asm.org

These values are typically determined using a broth microdilution method, where two-fold serial dilutions of the peptide are incubated with a standardized suspension of a target bacterium (e.g., Staphylococcus aureus, Escherichia coli) in 96-well plates. mdpi.comfrontiersin.org

Table 3: Representative Antimicrobial Activity of a Nigrocin-2 (B1578548) Family Peptide (Nigrocin-2GRb)

MicroorganismMIC (μM)
Escherichia coli3. nih.gov
Staphylococcus aureus12.5. nih.gov
Candida albicans50. nih.gov

Note: Data shown is for Nigrocin-2GRb, a related peptide, to illustrate the typical activity profile of the Nigrocin-2 family. nih.gov

Time-Kill Kinetics Analysis

Time-kill kinetics assays provide a dynamic profile of an antimicrobial agent's activity, revealing the rate at which it kills a specific bacterium. asm.org In this assay, a bacterial culture is exposed to the peptide at concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). mdpi.comresearchgate.net Aliquots are removed at various time intervals (e.g., 0, 15, 30, 60, 120, 180 minutes), serially diluted, and plated to determine the number of surviving colony-forming units (CFU/mL).

The results indicate whether the peptide is bacteriostatic (inhibits growth) or bactericidal (actively kills). A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum. asm.org These studies have shown that many frog-derived antimicrobial peptides can be rapidly bactericidal, often within minutes of exposure.

Table 4: Illustrative Time-Kill Kinetics Data for a Representative Antimicrobial Peptide

Time (minutes)Control (No Peptide) log10 CFU/mLPeptide at 1x MIC log10 CFU/mLPeptide at 4x MIC log10 CFU/mL
06.06.06.0
306.24.5<3.0
606.53.8<3.0
1207.03.1<3.0
1807.4<3.0<3.0

Note: This table presents hypothetical data based on typical results for rapidly acting antimicrobial peptides to illustrate the principles of a time-kill assay. researchgate.net A result of <3.0 log10 CFU/mL indicates a bactericidal effect (≥99.9% killing).

: Membrane Integrity Assays

The assessment of membrane integrity is a critical aspect of characterizing the bioactivity of novel compounds, particularly antimicrobial peptides like this compound. novoprolabs.comimrpress.comlongdom.org These peptides often exert their effects by disrupting the cellular membranes of microorganisms. imrpress.comlongdom.org Therefore, robust and quantitative assays are essential to elucidate the mechanisms of action and the cytotoxic potential of such compounds. The following subsections detail the primary analytical methodologies employed to investigate the effects of this compound on cell membrane integrity.

Propidium Iodide (PI) Assay

The Propidium Iodide (PI) assay is a widely used method to identify cells with compromised membrane integrity. researchgate.netbgimarine.com PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. However, in cells with damaged or permeable membranes, PI can enter, bind to DNA, and exhibit a significant increase in fluorescence. longdom.orgresearchgate.netbgimarine.com This method allows for the quantification of cell death due to membrane lysis.

Principle:

Live cells with intact membranes exclude the polar PI dye. longdom.orgbgimarine.com When the cell membrane is compromised, PI enters the cell and intercalates with double-stranded DNA, resulting in a substantial enhancement of its fluorescence emission. researchgate.netbgimarine.com The fluorescence intensity is directly proportional to the number of cells with damaged membranes. This can be measured using techniques such as flow cytometry or fluorescence microscopy. nih.gov

Typical Experimental Protocol:

Cell Culture: Target cells (e.g., bacterial or fungal) are cultured to a desired density.

Treatment: The cells are incubated with varying concentrations of this compound for a specified duration. Control groups include untreated cells (negative control) and cells treated with a known lytic agent (positive control).

Staining: A solution of Propidium Iodide is added to the cell suspensions. researchgate.net

Analysis: The percentage of PI-positive cells is quantified using a flow cytometer, which measures the fluorescence of individual cells. longdom.orgbgimarine.com Alternatively, fluorescence microscopy can provide qualitative and quantitative data on membrane permeabilization. nih.gov

Research Findings:

While specific data for this compound is not yet extensively published, research on similar antimicrobial peptides demonstrates a concentration-dependent increase in PI uptake. The findings are typically presented in a data table illustrating the percentage of membrane-compromised cells at different peptide concentrations.

Table 1: Hypothetical Propidium Iodide Assay Results for this compound This table presents hypothetical data to illustrate typical results from a PI assay.

This compound Concentration (µM)Percentage of PI-Positive Cells (%)
0 (Control)2.5
115.8
545.2
1088.9
2095.3

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The Lactate Dehydrogenase (LDH) release assay is another common method to assess plasma membrane damage. novoprolabs.com LDH is a stable cytoplasmic enzyme present in many cell types. novoprolabs.com When the plasma membrane is damaged, LDH is released into the extracellular medium. novoprolabs.com Measuring the amount of LDH in the culture supernatant provides a quantitative measure of cytotoxicity and membrane lysis. novoprolabs.com

Principle:

The assay measures the activity of LDH released from damaged cells into the culture supernatant. novoprolabs.com The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. novoprolabs.com The amount of formazan produced is proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength. novoprolabs.com

Typical Experimental Protocol:

Cell Culture and Treatment: Similar to the PI assay, target cells are treated with a range of this compound concentrations.

Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatant is carefully collected.

LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. novoprolabs.com

Absorbance Measurement: After a further incubation period, the absorbance of the colored formazan product is measured using a spectrophotometer. novoprolabs.com

Calculation: Cytotoxicity is calculated as a percentage relative to a positive control (total lysis) after subtracting the background from a negative control (untreated cells).

Research Findings:

For antimicrobial peptides, the LDH release assay typically shows a concentration-dependent increase in LDH activity in the supernatant, indicating progressive membrane damage.

Table 2: Hypothetical Lactate Dehydrogenase (LDH) Release Assay Results for this compound This table presents hypothetical data to illustrate typical results from an LDH assay.

This compound Concentration (µM)Percentage of LDH Release (%)
0 (Control)3.1
118.4
552.7
1091.5
2096.8

Theoretical and Computational Studies of Nigrocin 2scb

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. ed.ac.uk In the context of antimicrobial peptides, MD simulations provide a high-resolution view of how a peptide like Nigrocin-2SCb interacts with, binds to, and disrupts a bacterial cell membrane. ed.ac.ukmdpi.comatlasofscience.org These simulations can reveal molecular details that are often difficult to capture through experimental methods alone. ed.ac.uk

While specific MD simulation studies exclusively focused on the this compound variant are not extensively detailed in publicly available literature, the principles are well-established from studies on other AMPs. nih.govnih.gov Such a simulation for this compound would typically involve constructing a model system containing the peptide and a lipid bilayer designed to mimic the composition of a target bacterial membrane (e.g., with phospholipids (B1166683) like phosphatidylglycerol and phosphatidylethanolamine).

The simulation would track the interactions between the peptide and the lipid molecules, providing data on:

Initial Binding: The electrostatic attraction between the positively charged lysine (B10760008) (K) residues of the peptide and the negatively charged surface of the bacterial membrane. atlasofscience.org

Conformational Changes: How the peptide's structure, likely adopting an α-helical conformation, changes upon binding to the membrane surface. nih.gov

Membrane Insertion: The process by which the peptide's hydrophobic residues penetrate the hydrophobic core of the lipid bilayer.

Mechanism of Disruption: Whether the peptide causes membrane thinning, pore formation, or general destabilization of the lipid architecture. ed.ac.uk

Coarse-grained MD simulations, which simplify the representation of molecules to study larger systems over longer timescales, are particularly useful for observing large-scale events like pore formation and membrane disruption. ed.ac.uknih.govnih.gov

Table 1: Typical Parameters and Outputs of a Hypothetical MD Simulation for this compound

ParameterDescriptionExpected Outcome/Insight
Peptide Structure Initial 3D structure of this compound, predicted as an α-helix with a disulfide bridge.Observation of structural stability or conformational changes upon membrane interaction.
Lipid Bilayer Model A mixture of lipids (e.g., POPC and POPG) representing a simplified bacterial membrane.Understanding of peptide's preferential interaction with specific lipid types. mdpi.com
Simulation Time Nanoseconds to microseconds, depending on the simulation type (all-atom or coarse-grained).Capturing events from initial binding to potential membrane permeabilization. ed.ac.uk
Analysis Metrics Root Mean Square Deviation (RMSD), peptide orientation, insertion depth, lipid order parameters, radial distribution functions.Quantification of peptide stability, its position relative to the membrane core, and its effect on membrane structure.
Primary Goal To visualize the step-by-step process of this compound-induced membrane disruption.Elucidation of the specific antimicrobial mechanism (e.g., toroidal pore, barrel-stave, or carpet model).

In Silico Prediction of Antimicrobial Mechanisms

The antimicrobial action of this compound is believed to stem from its ability to selectively target and disrupt the integrity of microbial cell membranes. nih.gov In silico tools can predict this mechanism by analyzing the peptide's primary amino acid sequence. This compound has the sequence GILSGVLGMGKKIVCGLSGLC. researchgate.net

A key predictive tool is the helical wheel projection. When folded into an α-helix, this compound displays a distinct amphipathic character—its hydrophobic (water-repelling) and hydrophilic/cationic (water-attracting) residues are segregated on opposite faces of the helix. This arrangement is a hallmark of membrane-active AMPs. nih.gov

The predicted mechanism involves:

Electrostatic Attraction: The cationic face of the helix, featuring two lysine (K) residues, is drawn to the negatively charged components of bacterial membranes (like lipopolysaccharides or teichoic acids). atlasofscience.org

Hydrophobic Insertion: The large hydrophobic face inserts into the nonpolar, lipid-rich interior of the membrane. atlasofscience.org

Membrane Perturbation: This insertion disrupts the normal packing of the lipid molecules, leading to the formation of pores or defects that cause leakage of essential cellular contents and ultimately, cell death. nih.gov

Computational platforms can calculate key physicochemical properties from the sequence that correlate with antimicrobial activity.

Table 2: Physicochemical Properties of this compound Amino Acids

PositionAmino Acid (AA)AA CodeProperty
1GlycineGHydrophobic
2IsoleucineIHydrophobic
3LeucineLHydrophobic
4SerineSPolar, Uncharged
5GlycineGHydrophobic
6ValineVHydrophobic
7LeucineLHydrophobic
8GlycineGHydrophobic
9MethionineMHydrophobic
10GlycineGHydrophobic
11LysineKCationic, Basic
12LysineKCationic, Basic
13IsoleucineIHydrophobic
14ValineVHydrophobic
15CysteineCDisulfide-forming
16GlycineGHydrophobic
17LeucineLHydrophobic
18SerineSPolar, Uncharged
19GlycineGHydrophobic
20LeucineLHydrophobic
21CysteineCDisulfide-forming

Structure Prediction and Folding Simulations

Understanding the three-dimensional structure of this compound is crucial for explaining its function. Experimental studies on the parent peptide, Nigrocin 2, using nuclear magnetic resonance (NMR), have shown that it adopts a distinct α-helical structure spanning residues 3-18 when in membrane-mimicking environments like trifluoroethanol solution or SDS micelles. nih.gov

This experimental structure serves as an excellent template for computational modeling of this compound.

Homology Modeling: Given the high sequence similarity, the known structure of Nigrocin 2 can be used as a template to build a reliable 3D model of this compound.

Ab Initio Folding Simulations: These simulations predict a protein's structure from its amino acid sequence alone, without a template. For a relatively short peptide like this compound, these methods can predict its tendency to form an α-helix.

Key Structural Feature: A critical feature of Nigrocin-2 (B1578548) peptides is the C-terminal intramolecular disulfide bridge formed between two cysteine (C) residues. researchgate.net In this compound, these are at positions 15 and 21. This cyclic feature adds conformational stability to the peptide, which can enhance its resistance to enzymatic degradation and improve its biological activity. nih.gov

Table 3: Predicted Secondary Structure of this compound

Residue RangePredicted StructureBasis of Prediction
1-2Random CoilN-terminal region preceding the main helical domain.
3-18α-HelixBased on NMR data for the parent Nigrocin 2 peptide and computational predictions. nih.gov
19-21C-terminal LoopRegion following the helix, constrained by the disulfide bridge.
15 & 21Disulfide BridgeCovalent bond between Cys15 and Cys21, creating a cyclic structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. toxmed.itmdpi.com QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds and for understanding which structural features are most important for efficacy. nih.govresearchgate.net

While specific QSAR studies focused on the Nigrocin-2 family have not been published, the existence of numerous natural analogues makes this peptide family an ideal candidate for such an analysis. researchgate.netnih.gov A hypothetical QSAR study on Nigrocin-2 peptides would proceed as follows:

Dataset Assembly: A collection of Nigrocin-2 derivatives with known primary structures and experimentally measured antimicrobial activities (e.g., Minimum Inhibitory Concentration, MIC) would be compiled.

Descriptor Calculation: For each peptide, a set of numerical values, or "descriptors," would be calculated. These can include properties like net charge, hydrophobicity, molecular weight, and counts of specific amino acid types.

Model Generation: A statistical algorithm (e.g., multiple linear regression, machine learning) would be used to create an equation that links the descriptors to the observed antimicrobial activity.

Model Validation: The model's predictive power would be rigorously tested to ensure it is statistically significant and not a result of chance. nih.gov

Table 4: Illustrative Dataset for a Hypothetical QSAR Study of Nigrocin-2 Derivatives

Peptide NameSequenceNet Charge (at pH 7)No. of Lysine (K) ResiduesAntimicrobial Activity (Hypothetical MIC)
This compound GILSGVLGMGKK IVCGLSGLC+22Target for prediction
Nigrocin-2SCaGILSGILGAGK SLVCGLSGLC+11Known value (e.g., 25 µM)
Nigrocin-2SCcGILSNVLGMGKK IVCGLSGLC+22Known value (e.g., 12.5 µM)
Nigrocin-2GRbGLFGK ILGVGKK VLCGLSGMC+33Known value (e.g., 3 µM) researchgate.net
Nigrocin-2GRaGLLSGILGAGK HIVCGLSGLC+11Known value (e.g., 50 µM)
Nigrocin-2GRcGLLSGILGAGK NIVCGLSGLC+11Known value (e.g., 40 µM)

Future Directions and Research Gaps in Nigrocin 2scb Research

Exploration of Novel Biological Activities Beyond Antimicrobial Effects

The investigation into host defense peptides (HDPs) has revealed a broad spectrum of biological functions beyond direct pathogen killing, including immunomodulatory, anti-inflammatory, and anti-cancer activities. news-medical.netnih.gov Future research on Nigrocin-2SCb should systematically explore these additional therapeutic possibilities. While AMPs from frogs are known to possess antitumor and antifungal activities, these have not been specifically detailed for this compound. longdom.org A significant research gap exists in understanding its potential to modulate the host's immune response. Synthetic variants of HDPs, known as innate defense regulators (IDRs), can protect a host from infection by modulating the immune system without direct antimicrobial action. nih.gov Investigating whether this compound or its analogs can act as IDRs is a promising avenue. Furthermore, some therapeutic peptides function as hormones, growth factors, or neurotransmitters, binding to cell surface receptors to trigger intracellular effects. news-medical.net Exploring these potential roles for this compound could uncover entirely new applications.

Table 1: Potential Novel Biological Activities for this compound Investigation

Potential Activity Research Focus Rationale
Immunomodulation Assess effects on cytokine release, macrophage activity, and inflammatory pathways. Many host defense peptides modulate the innate immune system, a property that can be harnessed for anti-infective and anti-inflammatory therapies. nih.gov
Anticancer Activity Screen for cytotoxicity against various cancer cell lines and investigate mechanisms of action (e.g., apoptosis induction, angiogenesis inhibition). Anticancer peptides (ACPs) represent a promising class of therapeutics due to their selectivity and multimodal actions. news-medical.netmdpi.com
Antiviral Properties Evaluate efficacy against a panel of enveloped and non-enveloped viruses. The broad-spectrum activity of many AMPs extends to viruses, representing an area of high unmet medical need. longdom.org

| Wound Healing | Investigate the peptide's ability to promote cell migration and proliferation in skin cell models. | Skin secretions from amphibians often contain peptides that aid in wound repair. imrpress.com |

Development of Advanced Delivery Systems for Preclinical Applications

A major hurdle for the therapeutic use of peptides like this compound is their inherent instability and poor bioavailability. mdpi.comijpsjournal.com Peptides are susceptible to enzymatic degradation, have a large molecular size, and are often rapidly cleared from circulation. ijpsjournal.comnih.gov To translate this compound from a laboratory curiosity into a preclinical candidate, the development of advanced drug delivery systems (NDDS) is essential. ijpsjournal.com

Future research should focus on encapsulating this compound within various nanocarriers to protect it from degradation and facilitate targeted delivery.

Polymeric Micelles: These can encapsulate hydrophobic peptides, increasing their solubility and bioavailability for delivery to target tissues. ijpsjournal.com

Liposomes: These lipid-based vesicles can be used for oral delivery of peptides, protecting them from the harsh environment of the gastrointestinal tract. ijpsjournal.com

Electrospun Nanofibers: This technology offers a versatile platform for peptide delivery, potentially addressing challenges related to stability and controlled release. researchgate.net

By leveraging these biodegradable and biocompatible delivery systems, the therapeutic efficacy of this compound can be significantly enhanced, paving the way for meaningful preclinical studies. ijpsjournal.com

Elucidation of Broader Biological System Interactions and Ecological Roles

This compound is a component of a complex chemical arsenal (B13267) found in amphibian skin secretions, which serves as a first line of defense against predators and pathogens. imrpress.comlongdom.org The moist skin of frogs is an ideal environment for microbial growth, and these peptides are crucial components of the innate immune system that protects the animal. longdom.org

A deeper understanding of this compound's ecological role can provide valuable insights for its therapeutic development. Future studies should investigate its interactions within its native biological context. This includes characterizing its activity against specific pathogens found in the frog's natural habitat and understanding its role in shaping the skin's microbiome. Furthermore, amphibian skin secretions contain a rich mixture of bioactive molecules, including neuropeptides and hormones. imrpress.com Research into potential synergistic effects between this compound and other co-occurring peptides could reveal new therapeutic strategies, such as peptide combinations that produce a stronger effect. frontiersin.org

Integration of Omics Data for Comprehensive Understanding of this compound Effects

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets (e.g., transcriptomics, proteomics, metabolomics) can provide a holistic view of the molecular changes induced by the peptide in a target organism or cell. nih.gov Tools like the R package mixOmics are designed to integrate large, complex omics datasets to uncover relationships and identify key molecular signatures. mixomics.orgyoutube.com

Future research should apply multi-omics strategies to:

Elucidate Mechanism of Action: By exposing bacteria to this compound and analyzing the resulting changes in gene expression, protein abundance, and metabolic profiles, researchers can move beyond the simple membrane-permeabilization model and identify specific intracellular pathways that are disrupted.

Identify Biomarkers of Response: In preclinical models, integrating omics data from host tissues can help identify biomarkers that correlate with the peptide's efficacy or potential off-target effects. medrxiv.org

Predict Sub-functions: Machine learning algorithms coupled with multi-omics datasets can be used to predict the specific functions of novel factors that interact with the peptide's target pathways. nih.gov

This data-rich approach will bridge the gap from genotype to phenotype, providing a comprehensive understanding of the peptide's effects and accelerating its rational optimization. nih.gov

Strategies for Overcoming Research Challenges in Peptide Development

The development of any peptide therapeutic faces significant, well-documented challenges. news-medical.netresearchgate.net For this compound to advance, these hurdles must be systematically addressed through rational design and chemical modification.

Table 2: Key Challenges and Mitigation Strategies for Peptide Development

Challenge Description Potential Strategy
Proteolytic Instability Peptides are rapidly broken down by proteases in the body, leading to a short half-life. mdpi.com Incorporate non-natural D-amino acids, modify the peptide backbone, or induce cyclization to make the structure less recognizable to enzymes. news-medical.net
Poor Bioavailability Low absorption and rapid clearance limit the amount of peptide that reaches its target. nih.gov Conjugate with fatty acids or albumin-binding motifs to extend plasma half-life; utilize advanced delivery systems. mdpi.comijpsjournal.com
Limited Permeability High molecular weight and charged residues often prevent peptides from crossing cell membranes to reach intracellular targets. nih.gov Design cell-penetrating peptide sequences or identify specific cellular uptake mechanisms. nih.gov

| Manufacturing Complexity | The synthesis and purification of complex peptides can be costly and challenging, requiring stringent quality control. mdpi.com | Optimize solid-phase synthesis protocols; develop robust analytical methods (e.g., HPLC, mass spectrometry) to ensure purity and consistency. ijpsjournal.com |

By proactively employing these strategies, researchers can create analogs of this compound with enhanced stability, better pharmacokinetic profiles, and improved therapeutic potential.

Translational Research Pathways for Novel Anti-Infective Agents Based on this compound (excluding human clinical trials)

The journey from a promising peptide to a potential new drug requires a structured preclinical research pathway. With the rising threat of antimicrobial resistance (AMR), developing novel anti-infectives like this compound is a global health priority. europa.eunih.gov A translational pathway for this compound, stopping short of human trials, would involve several key stages.

Lead Optimization: Based on the strategies outlined in section 9.5, synthetic analogs of this compound should be created. This process of "rational engineering" aims to improve potency against multidrug-resistant (MDR) pathogens while minimizing toxicity. mdpi.comfrontiersin.org

In Vitro Characterization: Optimized peptides must be tested against a broad panel of clinically relevant pathogens, particularly the priority strains identified as critical threats. nih.gov This includes determining the minimum inhibitory concentration (MIC) and assessing the potential for resistance development.

Mechanism of Action Studies: Elucidate how the optimized peptides kill bacteria or modulate host responses. This could involve identifying novel drug targets or pathways. europa.eu For example, some peptides target essential outer membrane proteins in Gram-negative bacteria. europa.eu

Preclinical In Vivo Efficacy Models: The most promising candidates should be evaluated in established animal models of infection, such as neutropenic mouse models for bacterial infections. frontiersin.org These studies are critical to demonstrate that the in vitro activity translates to a therapeutic effect in a living system.

Development of Combination Therapies: Investigate the potential of this compound analogs to work synergistically with conventional antibiotics. frontiersin.org This could be a powerful strategy to overcome existing resistance mechanisms and repurpose older drugs. frontiersin.org

Exploratory Research Platforms: Utilize modern drug discovery platforms, including those that leverage AI and in silico screening, to accelerate the design and optimization of peptide-based agents. amed.go.jp

By following this translational pathway, the therapeutic potential of the this compound scaffold can be systematically explored and developed into a next-generation anti-infective agent.

Q & A

Basic: How can researchers establish the purity and structural identity of Nigrocin-2SCb during initial characterization?

Methodological Answer:

  • Conduct high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) to confirm molecular formula and connectivity .
  • Compare spectral data with known analogs or computational predictions if no reference exists. For purity, use HPLC/GC with standardized protocols and report retention times, peak integration, and column specifications .
  • Document all procedures in detail, including solvent systems, instrumentation parameters, and calibration standards, to ensure reproducibility .

Basic: What experimental design considerations are critical for evaluating the in vitro biological activity of this compound?

Methodological Answer:

  • Define clear dose-response parameters (e.g., IC₅₀, EC₅₀) and include positive/negative controls to validate assay sensitivity .
  • Use triplicate or quadruplicate measurements to assess variability and apply statistical tests (e.g., ANOVA with post-hoc corrections) to determine significance .
  • Address potential off-target effects via counter-screening assays and report cell line authenticity, passage numbers, and culture conditions to mitigate reproducibility issues .

Advanced: How can contradictory data on this compound’s pharmacological efficacy across studies be systematically resolved?

Methodological Answer:

  • Perform a systematic review adhering to Cochrane guidelines: define inclusion/exclusion criteria, assess study bias (e.g., randomization, blinding), and conduct meta-analyses to quantify heterogeneity .
  • Replicate key experiments under standardized conditions (e.g., identical cell lines, solvent controls) to isolate variables causing discrepancies .
  • Engage interdisciplinary teams to evaluate methodological differences in assay design, data normalization, or compound stability .

Advanced: What strategies optimize the synthesis of this compound for scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Use kinetic vs. thermodynamic control studies to optimize reaction conditions (temperature, catalysts) for stereoselectivity .
  • Employ process analytical technology (PAT) tools (e.g., in situ FTIR, HPLC monitoring) to track intermediates and minimize side reactions .
  • Validate scalability via DOE (Design of Experiments) approaches, testing parameters like mixing efficiency and solvent volume impacts on yield .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Follow ICH Q1A guidelines: expose the compound to accelerated conditions (40°C/75% RH, light) and analyze degradation products via LC-MS .
  • Quantify stability using validated stability-indicating assays (e.g., HPLC purity tracking) and report degradation kinetics (Arrhenius plots) .
  • Include excipient compatibility tests if formulating this compound for drug delivery studies .

Advanced: What computational methods are most robust for predicting this compound’s molecular interactions with novel targets?

Methodological Answer:

  • Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding affinity and conformational stability .
  • Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
  • Cross-reference results with cheminformatics databases (e.g., ChEMBL) to identify structural motifs linked to target selectivity .

Basic: What criteria should guide the selection of in vivo models for this compound’s toxicity profiling?

Methodological Answer:

  • Align model selection with human disease pathophysiology (e.g., transgenic models for target-specific toxicity) .
  • Adhere to ARRIVE guidelines for ethical reporting: include sample size justification, randomization, and blinding protocols .
  • Perform pilot studies to determine MTD (maximum tolerated dose) and establish pharmacokinetic/pharmacodynamic (PK/PD) correlations .

Advanced: How can researchers address gaps in understanding this compound’s mechanism of action despite existing structural data?

Methodological Answer:

  • Apply CRISPR-Cas9 gene editing to knockout putative targets and assess functional rescue in cellular models .
  • Use phosphoproteomics or metabolomics to map downstream signaling pathways altered by this compound exposure .
  • Collaborate with structural biologists for cryo-EM or X-ray crystallography studies to visualize ligand-target interactions .

Basic: What statistical approaches are essential for analyzing dose-dependent responses in this compound studies?

Methodological Answer:

  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) and report confidence intervals .
  • Apply multiplicity corrections (e.g., Bonferroni, Benjamini-Hochberg) to mitigate false positives in high-throughput screens .
  • Use Bayesian hierarchical models to integrate prior data and reduce uncertainty in EC₅₀ estimates .

Advanced: How can interdisciplinary collaboration enhance the development of this compound as a therapeutic candidate?

Methodological Answer:

  • Form consortia with medicinal chemists, pharmacologists, and clinicians to align preclinical findings with clinical needs .
  • Leverage shared datasets (e.g., electronic lab notebooks, cloud-based platforms) for real-time data validation and troubleshooting .
  • Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and prioritize high-impact studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.